Methyl 5-formyl-2-(morpholin-4-yl)benzoate
Overview
Description
“Methyl 5-formyl-2-(morpholin-4-yl)benzoate” is a chemical compound with the CAS Number: 1312118-22-1 . It has a molecular weight of 249.27 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 5-formyl-2-(4-morpholinyl)benzoate . The InChI code for this compound is 1S/C13H15NO4/c1-17-13(16)11-8-10(9-15)2-3-12(11)14-4-6-18-7-5-14/h2-3,8-9H,4-7H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“Methyl 5-formyl-2-(morpholin-4-yl)benzoate” is a solid compound . It has a melting point range of 120 - 122 degrees Celsius .Scientific Research Applications
1. Synthesis and Biological Activity
Methyl 5-formyl-2-(morpholin-4-yl)benzoate is involved in the synthesis of various derivatives with significant biological activities. For instance, it has been used in the synthesis of benzimidazoles containing piperazine or morpholine skeletons, which have shown to be glucosidase inhibitors with antioxidant activity (Özil, Parlak, & Baltaş, 2018). These compounds have also been evaluated for their α-glucosidase inhibitory potential, with several demonstrating an inhibitory potential superior to standard treatments.
2. Antimicrobial and Antimycobacterial Activities
Compounds synthesized using methyl 5-formyl-2-(morpholin-4-yl)benzoate have been studied for their antimicrobial properties. Novel 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, for instance, showed significant antitubercular activity against Mycobacterium tuberculosis and other clinical isolates (Raparti et al., 2009). Additionally, some derivatives have shown promising antimicrobial activities against various bacterial strains and yeasts (Temiz‐Arpacı et al., 2005).
Safety And Hazards
properties
IUPAC Name |
methyl 5-formyl-2-morpholin-4-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)11-8-10(9-15)2-3-12(11)14-4-6-18-7-5-14/h2-3,8-9H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZSZGDEKQTPEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-formyl-2-(morpholin-4-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.